Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate
CAS No.: 623565-41-3
Cat. No.: VC8283832
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623565-41-3 |
|---|---|
| Molecular Formula | C8H10N2O2S |
| Molecular Weight | 198.24 g/mol |
| IUPAC Name | ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3 |
| Standard InChI Key | BFWQGQXCGLKWIO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN2CCSC2=C1 |
| Canonical SMILES | CCOC(=O)C1=NN2CCSC2=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a dihydropyrazole ring fused to a thiazole moiety, with an ethyl ester group at the 6-position. The pyrazole ring contributes nitrogen-rich electron density, while the thiazole’s sulfur atom enhances polarity and potential for hydrogen bonding. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂S |
| Molecular Weight | 198.24 g/mol |
| SMILES | CCOC(=O)C1=NN2CCSC2=C1 |
| InChIKey | BFWQGQXCGLKWIO-UHFFFAOYSA-N |
The ethyl ester group increases lipophilicity compared to carboxylic acid analogs, potentially improving membrane permeability in biological systems.
Synthesis and Optimization
General Synthetic Strategies
Synthesis typically involves multi-step condensation and cyclization reactions. A hypothetical route could proceed as follows:
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Formation of Thiazole Precursor: Reacting thiourea with α-haloketones yields 2-aminothiazoles.
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Pyrazole Cyclization: Condensation with hydrazine derivatives forms the pyrazole ring.
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Esterification: Introduction of the ethyl carboxylate via alkylation or transesterification.
Critical factors influencing yield include:
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Solvent polarity (e.g., DMF vs. ethanol)
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Temperature control during cyclization (60–100°C)
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Catalytic use of Lewis acids (e.g., ZnCl₂)
Biological Activities and Mechanisms
Anti-Inflammatory and Antimicrobial Prospects
The thiazole moiety’s ability to chelate metal ions may interfere with microbial metalloenzymes. Additionally, the ethyl ester’s lipophilicity could enhance bioavailability compared to carboxylic acid analogs like pyrazolo[3,2-b] thiazole-7-carboxylic acid (CID 82597622) .
Applications in Drug Development
Materials Science Applications
Conjugated π-systems in the fused rings suggest utility in organic electronics. Thin-film transistors incorporating similar heterocycles exhibit hole mobilities exceeding 0.1 cm²/V·s, though this remains speculative for the title compound .
Comparative Analysis with Structural Analogs
The ethyl ester derivative balances solubility and permeability, making it a more viable candidate for in vivo studies than its carboxylic acid counterpart.
Future Research Directions
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Synthetic Methodology: Develop one-pot syntheses to improve yields (>80%).
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Targeted Bioassays: Evaluate inhibition of SDH and related enzymes.
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Structure-Activity Relationships: Systematically modify the ester alkyl chain (e.g., methyl, propyl) to optimize pharmacokinetics.
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